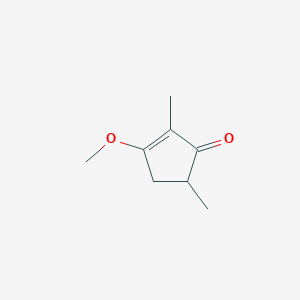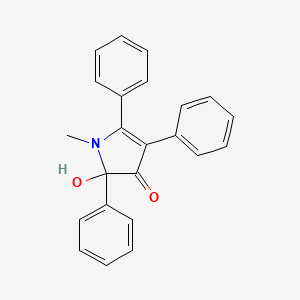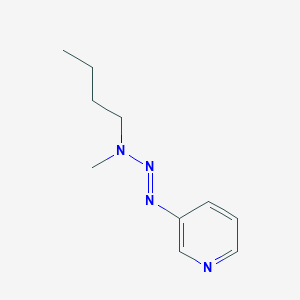
N-methyl-N-(pyridin-3-yldiazenyl)butan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-methyl-N-(pyridin-3-yldiazenyl)butan-1-amine is an organic compound that belongs to the class of amines It features a pyridine ring substituted with a diazenyl group and a butan-1-amine chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-N-(pyridin-3-yldiazenyl)butan-1-amine can be achieved through several methods. One common approach involves the reaction of N-methylbutan-1-amine with pyridine-3-diazonium chloride under controlled conditions. The reaction typically requires a solvent such as ethanol and is carried out at low temperatures to ensure the stability of the diazonium salt.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process would include the careful control of reaction parameters such as temperature, pressure, and pH to optimize yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
N-methyl-N-(pyridin-3-yldiazenyl)butan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The diazenyl group can participate in substitution reactions with nucleophiles, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of N-methyl-N-(pyridin-3-yl)butan-1-amine.
Reduction: Formation of N-methyl-N-(pyridin-3-yl)butan-1-amine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
N-methyl-N-(pyridin-3-yldiazenyl)butan-1-amine has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce the diazenyl group into other molecules.
Biology: Studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.
Mécanisme D'action
The mechanism of action of N-methyl-N-(pyridin-3-yldiazenyl)butan-1-amine involves its interaction with molecular targets such as enzymes and receptors. The diazenyl group can form covalent bonds with nucleophilic sites on proteins, leading to the modulation of their activity. The compound may also interact with DNA, causing changes in gene expression and cellular function.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-methyl-N-(pyridin-2-yldiazenyl)butan-1-amine
- N-methyl-N-(pyridin-4-yldiazenyl)butan-1-amine
- N-methyl-N-(pyridin-3-ylmethyl)butan-1-amine
Uniqueness
N-methyl-N-(pyridin-3-yldiazenyl)butan-1-amine is unique due to the specific positioning of the diazenyl group on the pyridine ring, which influences its reactivity and interaction with other molecules. This positional isomerism can lead to differences in biological activity and chemical properties compared to its analogs.
Propriétés
Numéro CAS |
50355-78-7 |
|---|---|
Formule moléculaire |
C10H16N4 |
Poids moléculaire |
192.26 g/mol |
Nom IUPAC |
N-methyl-N-(pyridin-3-yldiazenyl)butan-1-amine |
InChI |
InChI=1S/C10H16N4/c1-3-4-8-14(2)13-12-10-6-5-7-11-9-10/h5-7,9H,3-4,8H2,1-2H3 |
Clé InChI |
BDCFQKLKSGWWPN-UHFFFAOYSA-N |
SMILES canonique |
CCCCN(C)N=NC1=CN=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


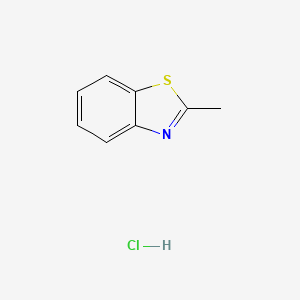

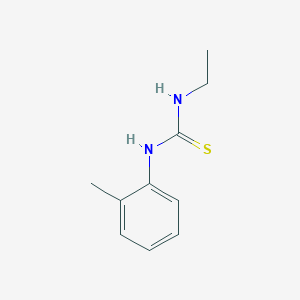
![Bis[2,5-dibutoxy-4-(morpholin-4-yl)benzene-1-diazonium] sulfate](/img/structure/B14656620.png)

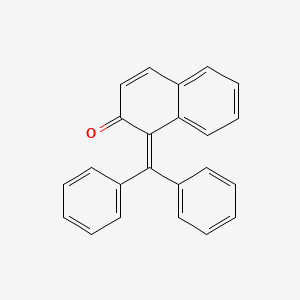

![1-[5-(Hydroxymethyl)furan-2-yl]propan-2-one](/img/structure/B14656644.png)
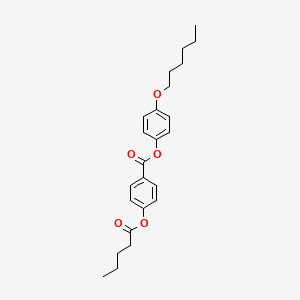

![S-methyl N-[amino(methylsulfanyl)methylidene]carbamothioate](/img/structure/B14656661.png)
![Ethyl 2-chloro-2-[(E)-(2-methoxyphenyl)diazenyl]propanoate](/img/structure/B14656682.png)
